molecular formula C3H4ClNO B104239 2-Chloroethyl isocyanate CAS No. 1943-83-5

2-Chloroethyl isocyanate

Cat. No. B104239
CAS RN: 1943-83-5
M. Wt: 105.52 g/mol
InChI Key: BCMYXYHEMGPZJN-UHFFFAOYSA-N
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Description

2-Chloroethyl isocyanate is a compound that has been studied for its effects on DNA repair mechanisms, particularly in the context of its role as a decomposition product of certain nitrosoureas used in chemotherapy. It has been shown to inhibit the ligase step of excision repair in human fibroblasts exposed to UV radiation, which suggests that it could potentially amplify the cytotoxicity of chloroethyl nitrosoureas by interfering with DNA repair processes .

Synthesis Analysis

The synthesis of 2-chloroethyl isocyanate has been explored in various contexts. For instance, it has been labeled with carbon isotopes (14C and 13C) using 3-chloropropionic acid as a starting material, which is useful for the synthesis of other compounds such as 4-tert-butyl [3-(2-chloroethyl ureido] benzene) . Additionally, methods for synthesizing related isocyanates, such as 1-chloro-2,2,2-trifluoroethyl isocyanate, have been developed, which involve the reaction of accessible precursors with reagents like thionyl chloride or phosphorus pentachloride .

Molecular Structure Analysis

The molecular structure of 2-chloroethyl isocyanate and its derivatives has been studied using various analytical techniques. For example, chloroethylsulfonylureas and chloroethoxysulfonylureas, derived from chlorosulfonyl isocyanate, have been characterized by IR, NMR, mass spectrometry, and X-ray diffraction. These compounds, which are potential alkylating and carbamoylating agents, have been evaluated for their biological activity .

Chemical Reactions Analysis

2-Chloroethyl isocyanate participates in reactions with nucleophiles, as demonstrated in the synthesis of adducts with 2-arylaminothiazolines. The structures of the resulting products from reactions with isocyanates and isothiocyanates have been corrected and confirmed by X-ray analysis . Furthermore, the degradation of certain nitrosoureas under physiological conditions has been shown to produce 2-chloroethyl isocyanate as an intermediate, which can then form various alkylating species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethyl isocyanate derivatives have been studied to optimize their synthesis. For example, the synthesis of 2,4-dichlorophenyl isocyanate from double(trichloromethyl)carbonate was investigated, and the optimal reaction conditions were determined using response surface methodology. The yield of the reaction and the influence of factors such as reaction time and temperature were analyzed .

Scientific Research Applications

DNA Repair Inhibition

2-Chloroethyl isocyanate, a product of 1,3-bis(2-chloroethyl)-1-nitrosourea decomposition, inhibits the rejoining of DNA strand breaks induced by UV radiation in human fibroblasts. This inhibition specifically affects the ligase step of excision repair, potentially amplifying cytotoxicity in DNA repair mechanisms (Fornace, Kohn, & Kann, 1978).

Synthesis and Chemical Analysis

2-Chloroethyl isocyanate has been labeled with 14C or 13C for synthesis and study of various chemical compounds, such as 4-tert butyl [3-(2-chloroethyl ureido] benzene), demonstrating its utility in detailed chemical research and analysis (Azim et al., 1993).

Role in Therapeutic Nitrosoureas

The concentration of 2-chloroethyl isocyanate produced during the breakdown of therapeutic nitrosoureas like BCNU and CCNU was evaluated. Studies suggest that isocyanates play a minor role in the overall cytotoxicity of nitrosoureas, indicating the importance of understanding the by-products of drug decomposition in therapeutic contexts (Hilton, Maldarelli, & Sargent, 1978).

Formation of Chemical Compounds

Research into the formation of specific chemical compounds, such as N-(2-Chloroethyl)morpholine-4-carboxamide, involves the reaction of 2-chloroethyl isocyanate with other compounds, highlighting its role in the synthesis of complex molecules (Ujam et al., 2014).

Impact on RNA Metabolism

The isocyanate decomposition products of nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea have been found to be more effective than the parent compounds in inhibiting the processing of nucleolar and nucleoplasmic RNA, suggesting a role in affecting RNA metabolism in cancer research (Kann, Kohn, Widerlite, & Gullion, 1974).

Safety And Hazards

2-Chloroethyl isocyanate is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes severe skin burns and eye damage .

properties

IUPAC Name

1-chloro-2-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMYXYHEMGPZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062080
Record name Ethane, 1-chloro-2-isocyanato-
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Molecular Weight

105.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloroethyl isocyanate

CAS RN

1943-83-5
Record name 2-Chloroethyl isocyanate
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Record name 2-Chloroethyl isocyanate
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Record name 2-Chloroethyl isocyanate
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Record name Ethane, 1-chloro-2-isocyanato-
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Record name Ethane, 1-chloro-2-isocyanato-
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Record name 2-chloroethyl isocyanate
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Record name 2-CHLOROETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the solution is heated to 70° C. in the course of 1.5 hours, whilst passing a slight stream of nitrogen through it, and the reaction product is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 0.85 part (2% of theory) of chloroethyl isocyanate, of boiling point 92° C/1,013 mbar, are obtained.
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Synthesis routes and methods II

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
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43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroethyl isocyanate
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2-Chloroethyl isocyanate
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2-Chloroethyl isocyanate
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2-Chloroethyl isocyanate
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2-Chloroethyl isocyanate

Citations

For This Compound
698
Citations
JR Babson, DJ Reed - Biochemical and biophysical research …, 1978 - Elsevier
… (GSSG-reductase) by 2-chloroethyl isocyanate and cyclohexyl isocyanate derived from their … Titration of the enzyme with 2-chloroethyl isocyanate or [ 14 C] labeling with 1-(2-chloroethyl…
Number of citations: 265 www.sciencedirect.com
AJ Fornace Jr, KW Kohn, HE Kann Jr - Cancer Research, 1978 - AACR
The compound 2-chloroethyl isocyanate, a decomposition product of 1,3-bis(2-chloroethyl)-1-nitrosourea, was studied for its effects on excision repair of DNA in normal human …
Number of citations: 60 aacrjournals.org
HE Kann Jr, KW Kohn, JM Lyles - Cancer research, 1974 - AACR
… Since binding of cyclo hexyl isocyanate and 2-chloroethyl isocyanate to protein in volves … In previous studies, 2-chloroethyl isocyanate and cyclo hexyl isocyanate have been shown …
Number of citations: 138 aacrjournals.org
J Mackey, D Grover, G Pruneda, E Zenk… - … and Processing-Process …, 2023 - Elsevier
… A compound of interest in the discovery of new cancer medications has been 2-chloroethyl isocyanate (ISO), which is important in the synthesis of nitrosoureas [2,3]. These active …
Number of citations: 0 www.sciencedirect.com
MR Davis, K Kassahun, CM Jochheim… - Chemical research in …, 1993 - ACS Publications
… Whereas the alkylating component is believed to be responsible for the antitumor effects of this drug, it has been speculated that the carbamoylating species 2-chloroethyl isocyanate (…
Number of citations: 54 pubs.acs.org
A Hofmann, M Neufelder - Archiv für Toxikologie, 1972 - Springer
The acute oral toxioity of 2-chloroethyl isocyanate (CAIC) is 396 mg/kg for male rats and 630 mg/kg for female mice. The extremely small quantity of 5 μl CAIC caused severe irritation in …
Number of citations: 3 link.springer.com
CK Johnson - The Journal of Organic Chemistry, 1967 - ACS Publications
… However, Siefken20 has reported an 87% yield of 2-chloroethyl isocyanate from ethanolamine using a three-step procedure in which none of the intermediate products were isolated. It …
Number of citations: 12 pubs.acs.org
OT Ujam, JN Asegbeloyin, BK Nicholson… - … Section E: Structure …, 2014 - scripts.iucr.org
… The title compound, C 7 H 13 ClN 2 O 2 , synthesized by the reaction of 2-chloroethyl isocyanate and morpholine, crystallizes with four molecules in the asymmetric unit, which have …
Number of citations: 3 scripts.iucr.org
K Kassahun, CM Jochheim, TA Baillie - Biochemical pharmacology, 1994 - Elsevier
… The cysteine adduct (SCC) of 2-chloroethyl isocyanate (CEIC) was a strong inhibitor of GR (27 ± 1% activity remaining after a 1-hr incubation at 0.1 mM) and was essentially equipotent …
Number of citations: 22 www.sciencedirect.com
DJ Reed, HE May, RB Boose, KM Gregory… - Cancer Research, 1975 - AACR
… carbamate but is in good agreement with synthetic CCU, which was prepared by reaction of 2-chloroethyl isocyanate with a slight excess ofcyclohexylamine …
Number of citations: 108 aacrjournals.org

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